Senecivernine Senecivernine Senecivernin is a natural product found in Senecio pterophorus with data available.
Brand Name: Vulcanchem
CAS No.: 72755-25-0
VCID: VC21348947
InChI: InChI=1S/C18H25NO5/c1-10-11(2)16(20)24-14-6-8-19-7-5-13(15(14)19)9-23-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3
SMILES: CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1=C)(C)O)C
Molecular Formula: C18H25NO5
Molecular Weight: 335.4 g/mol

Senecivernine

CAS No.: 72755-25-0

Cat. No.: VC21348947

Molecular Formula: C18H25NO5

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Senecivernine - 72755-25-0

CAS No. 72755-25-0
Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
IUPAC Name 7-hydroxy-5,6,7-trimethyl-4-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Standard InChI InChI=1S/C18H25NO5/c1-10-11(2)16(20)24-14-6-8-19-7-5-13(15(14)19)9-23-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3
Standard InChI Key FLUOSFVUPTUYEX-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)C1=C)(C)O)C
SMILES CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1=C)(C)O)C
Canonical SMILES CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1=C)(C)O)C

Chemical Structure and Identification

Molecular Composition and Structure

Senecivernine has a molecular weight of 335.4 g/mol and possesses a complex tricyclic structure . The IUPAC name for this compound is (1R,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0 14,17]heptadec-11-ene-3,8-dione . The structure features a pyrrolizidine core with a macrocyclic lactone ring system, characteristic of its classification as a macrolide.

The compound contains five oxygen atoms and one nitrogen atom within its structure, contributing to its potential for hydrogen bonding and other molecular interactions . The chiral centers present in senecivernine create a specific three-dimensional configuration that is important for its biological recognition and activity.

Chemical Identifiers

Senecivernine is tracked in multiple chemical databases using various unique identifiers as detailed in Table 1.

Table 1: Chemical Identifiers for Senecivernine

Identifier TypeValue
CAS Registry Number72755-25-0
PubChem CID442764
ChEBI IDCHEBI:9109
ChEMBL IDCHEMBL3349185
InChIKeyFLUOSFVUPTUYEX-QHOAOGIMSA-N
European Community (EC) Number805-250-1
UNIIF02OSN86GE
DSSTox Substance IDDTXSID20993566
KEGG IDC10393

Source: Compiled from PubChem data

Structural Representation

The molecular structure of senecivernine can be represented in various formats including SMILES notation and InChI string:

SMILES: C[C@@H]1C@HC

InChI: InChI=1S/C18H25NO5/c1-10-11(2)16(20)24-14-6-8-19-7-5-13(15(14)19)9-23-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12+,14+,15+,18+/m0/s1

Physical and Chemical Properties

Computed Properties

Senecivernine exhibits a set of physical and chemical properties that influence its behavior in biological systems and chemical reactions. These properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of Senecivernine

PropertyValueMethod
Molecular Weight335.4 g/molComputed by PubChem 2.2
XLogP3-AA1.2Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count6Computed by Cactvs 3.4.8.18
Rotatable Bond Count0Computed by Cactvs 3.4.8.18
Exact Mass335.17327290 DaComputed by PubChem 2.2
Topological Polar Surface AreaNot specified in source-

Source: Based on PubChem computed properties

Classification and Structural Relationships

Chemical Classification

Senecivernine is classified as a macrolide based on its structural features . Macrolides are characterized by a large macrocyclic lactone ring, typically containing 12 or more atoms. In addition, senecivernine belongs to the pyrrolizidine alkaloid class, which is evident from its pyrrolizidine core structure.

Related Compounds

According to PubChem data, senecivernine has several structurally related compounds:

  • Same connectivity: 10 compounds

  • Same parent, connectivity: 11 compounds

  • Same parent, exact: 2 compounds

  • Mixtures, components, and neutralized forms: 1 compound

Analytical Characterization

Spectral Data

Spectral data for senecivernine includes mass spectrometry information that can be used for identification and characterization purposes. The compound has been analyzed using both GC-MS and LC-MS techniques .

Mass Spectrometry

LC-MS data for senecivernine indicates:

  • Precursor m/z: 336.1805

  • Precursor adduct: [M+H]+

  • Retention time: 3.449 min (on Kinetex Evo C18 2.6 μm 50x2.1 mm column)

This spectral information is valuable for identification and quantification of senecivernine in complex mixtures and natural extracts.

Natural Sources and Occurrence

Senecivernine has been reported to occur naturally in several plant species, most notably:

  • Senecio vernalis (Spring groundsel) - a member of the Asteraceae family

  • Osyris alba - a member of the Santalaceae family

The compound is part of the plant's secondary metabolite profile, likely serving ecological functions such as defense against herbivores or pathogens. As a pyrrolizidine alkaloid, it may contribute to the toxic properties observed in some Senecio species.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator